molecular formula C14H12INO2 B5156782 4-iodo-N-(3-methoxyphenyl)benzamide

4-iodo-N-(3-methoxyphenyl)benzamide

Cat. No.: B5156782
M. Wt: 353.15 g/mol
InChI Key: MJAZTTIHJMGZKA-UHFFFAOYSA-N
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Description

4-iodo-N-(3-methoxyphenyl)benzamide is a chemical compound that belongs to the class of benzamide derivativesIt possesses various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Preparation Methods

The synthesis of 4-iodo-N-(3-methoxyphenyl)benzamide typically involves the iodination of N-(3-methoxyphenyl)benzamide. The reaction conditions often include the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-iodo-N-(3-methoxyphenyl)benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles. For example, palladium-catalyzed cross-coupling reactions can replace the iodine with aryl or alkyl groups.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the amide group to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various aryl or alkyl derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in macrophages.

    Medicine: The compound exhibits anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth and metastasis.

    Industry: Due to its diverse biological activities, 4-iodo-N-(3-methoxyphenyl)benzamide is used in the development of new drugs and therapeutic agents.

Mechanism of Action

The exact mechanism of action of 4-iodo-N-(3-methoxyphenyl)benzamide is not fully understood, but studies suggest that it may act by modulating various signaling pathways involved in inflammation, cancer, and viral infections. The compound has been found to inhibit the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, it inhibits the mitogen-activated protein kinase signaling pathway, which is involved in cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

4-iodo-N-(3-methoxyphenyl)benzamide can be compared with other benzamide derivatives, such as:

    N-(3-methoxyphenyl)benzamide: Lacks the iodine atom, resulting in different biological activities and reactivity.

    4-iodo-N-(3-methoxyphenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group, leading to variations in biological properties.

    4-iodo-N-(4-methoxyphenyl)benzamide: The methoxy group is positioned differently, which can affect the compound’s biological activity and reactivity.

Properties

IUPAC Name

4-iodo-N-(3-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12INO2/c1-18-13-4-2-3-12(9-13)16-14(17)10-5-7-11(15)8-6-10/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAZTTIHJMGZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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